N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a type of organic compound . It belongs to the class of phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with formic acid or triethyl orthoformate can yield various pyrimidine derivatives .Molecular Structure Analysis
The molecular formula of this compound is C13H9Cl2N3O2S . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
Pyrimidines, including this compound, can exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis
The compound forms yellow crystals with a melting point of 255 °C . Its IR spectrum shows peaks at 2223 cm^-1 (C ≡ N) and 1678 cm^-1 (C = O) .Scientific Research Applications
Antimicrobial Activity
A significant area of application for this compound is in the development of new antimicrobial agents. Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antimicrobial activity against a range of bacterial and fungal species. For instance, the synthesis and evaluation of such compounds have led to the discovery of molecules with significant inhibition effects on bacterial and fungal growth, demonstrating their potential as leads for the development of new antimicrobial drugs (Akbari et al., 2008; Gein et al., 2015).
Anti-Inflammatory and Analgesic Agents
Another research avenue is the exploration of thiazolo[3,2-a]pyrimidine derivatives as anti-inflammatory and analgesic agents. Novel synthetic pathways have been developed to produce derivatives that are tested for their cyclooxygenase inhibition activities, showcasing their potential for treating inflammation and pain with reduced ulcerogenic activities and higher safety profiles (Abu‐Hashem et al., 2020).
Supramolecular Aggregation and Structural Insights
Research has also delved into the structural modifications of thiazolo[3,2-a]pyrimidine derivatives to understand their supramolecular aggregation and conformational features. These studies provide insights into how structural changes impact intermolecular interaction patterns, which is crucial for designing compounds with desired biological activities and physicochemical properties (Nagarajaiah & Begum, 2014).
Synthesis and Biological Evaluation
The synthesis of new thiazolo[3,2-a]pyrimidine derivatives and their subsequent biological evaluation for various activities, including anticancer and anti-lipoxygenase effects, is a key focus area. This research highlights the potential of these compounds in developing novel therapeutic agents targeting specific biochemical pathways involved in disease processes (Rahmouni et al., 2016).
Mechanism of Action
Future Directions
Pyrimidines, including this compound, are part of living organisms and play a vital role in various biological procedures . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer . This suggests potential future directions in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAKBZHLIQICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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